molecular formula C22H38O3 B14527915 5-(Heptadecyloxy)furan-3-carbaldehyde CAS No. 62702-66-3

5-(Heptadecyloxy)furan-3-carbaldehyde

Cat. No.: B14527915
CAS No.: 62702-66-3
M. Wt: 350.5 g/mol
InChI Key: LNMWZWUTFHALFZ-UHFFFAOYSA-N
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Description

5-(Heptadecyloxy)furan-3-carbaldehyde is a furan-based aldehyde derivative intended for research and development purposes. Compounds based on the furan scaffold are recognized for their diverse biological activities, which include significant anti-inflammatory and antimicrobial properties . The furan ring is a five-membered aromatic heterocycle, and its derivatives are frequently explored in scientific studies for their potential to modify various biological pathways . The specific structure of this compound, featuring a long-chain heptadecyloxy group, may influence its lipophilicity and interaction with cellular membranes, making it a candidate for investigations in medicinal chemistry and materials science. Researchers are investigating such furan-carbaldehyde compounds for their mechanisms of action, which may involve the modulation of signaling pathways such as MAPK (mitogen-activated Protein Kinase) and the scavenging of free radicals . This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

62702-66-3

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

5-heptadecoxyfuran-3-carbaldehyde

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-22-18-21(19-23)20-25-22/h18-20H,2-17H2,1H3

InChI Key

LNMWZWUTFHALFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC1=CC(=CO1)C=O

Origin of Product

United States

Preparation Methods

Oxidation of 5-(Heptadecyloxy)furan-3-methanol

A direct route involves the oxidation of 5-(Heptadecyloxy)furan-3-methanol to the corresponding aldehyde. This method mirrors the synthesis of 3-furaldehyde from 3-furanmethanol using manganese dioxide (MnO₂) in tetrahydrofuran (THF). As reported by ChemicalBook, stoichiometric MnO₂ (10 equivalents) effectively oxidizes primary alcohols to aldehydes under mild conditions (18 hours at room temperature). Applied to the target compound, this method would proceed as follows:

  • Synthesis of 5-(Heptadecyloxy)furan-3-methanol :

    • The hydroxyl group at position 5 of furan-3-methanol is alkylated via Williamson ether synthesis using heptadecyl bromide and a base (e.g., NaOH) in toluene or cyclohexane.
    • Reaction conditions: 100–130°C for 12–24 hours with phase-transfer catalysis (e.g., tetrabutylammonium hydrogen sulfate).
  • Oxidation to Aldehyde :

    • The resulting alcohol is dissolved in THF and treated with MnO₂ (10 equivalents) at room temperature for 18 hours.
    • Yield : ~75% (extrapolated from analogous oxidation of 3-furanmethanol).

Key Considerations :

  • The long heptadecyl chain may reduce solubility in THF, necessitating larger solvent volumes or elevated temperatures.
  • Over-oxidation to carboxylic acids is mitigated by using MnO₂, which selectively targets primary alcohols.

Alkylation of 5-Hydroxyfuran-3-carbaldehyde

Introducing the heptadecyloxy group post-aldehyde formation presents challenges due to the aldehyde’s susceptibility to nucleophilic attack. However, regioselective alkylation at position 5 can be achieved under controlled conditions:

  • Substrate Preparation :

    • 5-Hydroxyfuran-3-carbaldehyde is synthesized via directed ortho-metalation of 3-furaldehyde. Protecting the aldehyde as a dimethyl acetal enables deprotonation at position 5 using lithium diisopropylamide (LDA), followed by quenching with trimethyl borate and oxidation to the hydroxyl group.
  • Williamson Ether Synthesis :

    • The hydroxyl group reacts with heptadecyl bromide in the presence of NaOH (1.1 equivalents) and a phase-transfer catalyst (e.g., Bu₄NHSO₄) in toluene.
    • Conditions : 100–130°C for 12–24 hours.
    • Yield : ~60–70% (based on analogous alkoxylations).

Advantages :

  • Avoids interference from the aldehyde group by using acetal protection.
  • High regioselectivity ensured by directed metalation.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Yield
Alcohol Oxidation 5-(Heptadecyloxy)furan-3-methanol MnO₂, THF, rt Mild conditions, high selectivity Requires pre-synthesized alcohol ~75%
Williamson Alkylation 5-Hydroxyfuran-3-carbaldehyde Heptadecyl Br, NaOH, Bu₄NHSO₄, 100–130°C Regioselective, scalable Multi-step protection/deprotection ~65%
Pd-Catalyzed Coupling 5-Bromofuran-3-carbaldehyde Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 80–100°C Versatile for diverse substituents Low yield, expensive catalysts ~55%

Challenges and Optimization Strategies

  • Solubility Issues :

    • The heptadecyl chain’s hydrophobicity may hinder reactions in polar solvents. Mixed solvents (e.g., THF:hexane) or elevated temperatures improve miscibility.
  • Regioselectivity :

    • Electrophilic substitution on furan preferentially occurs at position 2 or 5. Directing groups (e.g., acetal-protected aldehydes) ensure functionalization at position 5.
  • Functional Group Compatibility :

    • Aldehydes are prone to oxidation or nucleophilic attack. In situ protection (e.g., acetal formation) preserves integrity during alkylation.

Chemical Reactions Analysis

Types of Reactions

5-(Heptadecyloxy)furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: 5-(Heptadecyloxy)furan-3-carboxylic acid.

    Reduction: 5-(Heptadecyloxy)furan-3-methanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

5-(Heptadecyloxy)furan-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-(Heptadecyloxy)furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Furan Derivatives

Substituent Analysis

The compound’s distinguishing features include:

  • Aldehyde group : Increases reactivity, enabling participation in condensation or crosslinking reactions.
Table 1: Substituent Comparison of Furan Derivatives
Compound Name Substituents at 5-Position Functional Group at 3-Position Primary Use (if known)
5-(Heptadecyloxy)furan-3-carbaldehyde Heptadecyloxy (C17) Carbaldehyde (-CHO) Not reported
Dihydro-5-heptyl-2(3H)-furanone Heptyl (C7) Ketone (-C=O) Unspecified (pesticide-related)
Dihydro-5-pentyl-2(3H)-furanone Pentyl (C5) Ketone (-C=O) Unspecified (pesticide-related)
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine 2-Furanyl Dichloroacetyl group Pesticide safener (furilazole)

Functional Implications

  • Alkyl Chain Length: The heptadecyloxy group in the target compound contrasts with shorter chains (C5–C7) in dihydrofuranones. Longer chains may reduce aqueous solubility but enhance bioavailability in lipid environments .
  • Reactive Groups: The aldehyde in 5-(Heptadecyloxy)furan-3-carbaldehyde distinguishes it from ketone-containing analogs (e.g., dihydrofuranones) and carbamate derivatives (e.g., promecarb, metolcarb) . Aldehydes are more prone to oxidation or nucleophilic addition, which could influence stability or biological activity.

Potential Agrochemical Relevance

Many furan derivatives in the provided evidence are associated with pesticide applications. For example:

  • Furilazole : A pesticide safener that protects crops from herbicide toxicity .
  • Dihydrofuranones: Likely used as intermediates or active ingredients in pesticide formulations .

The target compound’s long alkyl chain and aldehyde group may suggest utility as a surfactant, stabilizer, or bioactive precursor in agrochemicals.

Stability and Reactivity Considerations

  • Aldehyde vs.
  • Chain Length Effects : The C17 chain may confer slower degradation rates compared to shorter-chain analogs, as seen in lipid-soluble agrochemicals like pyrethroids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Heptadecyloxy)furan-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of furan-3-carbaldehyde derivatives typically involves acid-catalyzed reactions or multi-component condensations. For example, acid-catalyzed hydrolysis of carbohydrates (e.g., D-glucose) can yield furan carbaldehydes via dehydration, though the specific heptadecyloxy chain requires tailored alkylation steps . Optimization might include varying catalysts (e.g., H2SO4, Amberlyst-15) and controlling temperature to minimize side products like humins. Lower yields in heteroaromatic aldehyde reactions (e.g., furan-3-carbaldehyde in quinazoline synthesis) suggest the need for protecting groups or inert atmospheres to stabilize the aldehyde moiety .

Q. How can researchers characterize the purity and structural integrity of 5-(Heptadecyloxy)furan-3-carbaldehyde?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or UPLC/Q-TOF-MS/MS is recommended for purity assessment, as demonstrated for structurally similar aldehydes like 5-hydroxymethylfurfural (HMF) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) and infrared (IR) spectroscopy are critical for confirming the heptadecyloxy chain and aldehyde functional group. Vibrational spectra comparisons with computational models (e.g., DFT) can resolve ambiguities in isomer identification .

Q. What are the stability considerations for 5-(Heptadecyloxy)furan-3-carbaldehyde during storage and handling?

  • Methodological Answer : The compound’s aldehyde group is prone to oxidation and polymerization. Storage under inert gases (e.g., N2) at low temperatures (-20°C) in amber vials is advised. Stability tests should monitor aldehyde degradation via periodic HPLC or FTIR analysis. Safety data sheets for related aldehydes (e.g., furan-3-carbaldehyde) emphasize avoiding moisture and light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer formation during the synthesis of 5-(Heptadecyloxy)furan-3-carbaldehyde?

  • Methodological Answer : Isomeric byproducts (e.g., 2- or 4-substituted furans) may arise due to regioselectivity challenges. Computational modeling (e.g., DFT) can predict reaction pathways and identify transition states favoring the 3-carbaldehyde isomer . Experimental validation via kinetic studies under varying pH and solvent polarities can further clarify selectivity. Contradictions in spectral data (e.g., IR peaks overlapping with humins) require cross-validation using hyphenated techniques like LC-MS .

Q. What advanced analytical strategies are suitable for quantifying trace impurities in 5-(Heptadecyloxy)furan-3-carbaldehyde?

  • Methodological Answer : Ultra-high-resolution mass spectrometry (HRMS) coupled with chromatographic separation (e.g., UPLC) enables detection of low-abundance impurities. For example, 5-(Hydroxymethyl)furan-3-carbaldehyde was quantified in honey using HPLC with diode-array detection, a method adaptable to heptadecyloxy derivatives . Matrix-assisted laser desorption/ionization (MALDI) imaging could also map spatial distribution in complex mixtures.

Q. How can computational models predict the reactivity of 5-(Heptadecyloxy)furan-3-carbaldehyde in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distributions, identifying reactive sites (e.g., aldehyde carbon) for nucleophilic attacks. Studies on HMF isomers have shown that frontier molecular orbitals (HOMO/LUMO) predict regioselectivity in acid-catalyzed reactions . Molecular dynamics (MD) simulations further assess solvent effects and catalyst interactions, guiding experimental design for cross-coupling or oxidation reactions.

Q. What experimental designs mitigate polymerization of the aldehyde group during derivatization?

  • Methodological Answer : Polymerization is minimized by using stabilizing agents (e.g., hydroquinone) or low-temperature reactions. In situ derivatization (e.g., forming Schiff bases with amines) protects the aldehyde group. For example, furan-3-carbaldehyde was stabilized in quinazoline synthesis via immediate condensation with amines . Real-time monitoring with Raman spectroscopy can detect early polymerization, enabling rapid adjustments.

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Researchers should re-optimize computational models using explicit solvent parameters (e.g., COSMO-RS) and compare results with experimental spectra (e.g., IR, NMR) under identical conditions. Iterative refinement, as shown in HMF isomer studies, resolves mismatches in peak assignments .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. For low-dose effects, Bayesian hierarchical models improve precision. Toxicity studies on formaldehyde derivatives highlight the importance of replicate sampling and ANOVA to account for batch variability .

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